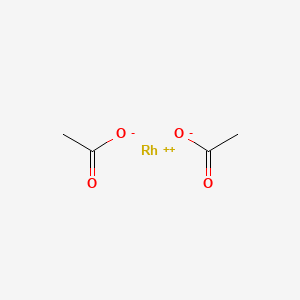

Rhodium diacetate

Description

Properties

CAS No. |

5503-41-3 |

|---|---|

Molecular Formula |

C4H6O4Rh-2 |

Molecular Weight |

220.99 g/mol |

IUPAC Name |

rhodium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4);/p-2 |

InChI Key |

DVZJTSSQUUVXOC-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Rh+2] |

Other CAS No. |

5503-41-3 42204-14-8 15956-28-2 |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of Dirhodium(II) Tetraacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of a Versatile Catalyst

Dirhodium(II) tetraacetate, commonly known as rhodium(II) acetate or Rh₂(OAc)₄, stands as a cornerstone catalyst in modern organic synthesis. Its distinctive emerald-green hue belies a potent catalytic activity that has become indispensable for a multitude of chemical transformations. This dimeric complex, featuring a characteristic "paddlewheel" structure with a rhodium-rhodium single bond, is particularly renowned for its exceptional efficiency in mediating cyclopropanations, C-H bond insertions, and ylide formations.[1][2][3][4] The utility of Rh₂(OAc)₄ in the construction of complex molecular architectures, including pharmaceutical intermediates, places a premium on its availability in a highly purified form.[5] Impurities, such as unreacted rhodium precursors or residual salts, can significantly impede catalytic turnover and selectivity, leading to inconsistent and unreliable experimental outcomes.

This guide provides an in-depth exploration of the synthesis and purification of rhodium(II) acetate, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale. As a self-validating system, each protocol is presented with an emphasis on the causality behind experimental choices, empowering researchers to not only replicate the procedures but also to troubleshoot and adapt them with a foundational understanding.

Section 1: Structural and Mechanistic Foundations

The Archetypal Paddlewheel Structure

The structure of rhodium(II) acetate is central to its function. It consists of two rhodium(II) atoms bridged by four acetate ligands.[1] Each rhodium atom adopts a distorted octahedral geometry, coordinated to four oxygen atoms from the acetate bridges, the other rhodium atom (Rh-Rh bond length ≈ 2.39 Å), and a labile axial ligand, which is typically a solvent molecule like water or methanol.[1][2] It is at these axial sites that substrate coordination and catalysis occur, making their accessibility and electronic environment critical.

The Synthetic Transformation: From Rh(III) to a Rh(II) Dimer

The most prevalent and economically viable syntheses of Rh₂(OAc)₄ begin with a rhodium(III) precursor, typically hydrated rhodium(III) chloride (RhCl₃·3H₂O). The core of the synthesis involves two fundamental processes:

-

Reduction: The rhodium center is reduced from the +3 to the +2 oxidation state.

-

Ligand Exchange and Dimerization: The chloride and water ligands of the precursor are replaced by acetate ions, which then act as bridging ligands to facilitate the formation of the stable Rh-Rh bonded dimer.

The reaction is typically performed in a solvent that can facilitate these processes. A mixture of an alcohol (like methanol or ethanol) and acetic acid is common.[1] The alcohol serves as the reducing agent, while the acetic acid provides the acetate ligands and maintains an acidic environment. Sodium acetate is often added to act as both an acetate source and a buffer.[5]

Table 1: Physicochemical Properties of Dirhodium(II) Tetraacetate

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂O₈Rh₂ | [1] |

| Molar Mass | 441.99 g/mol | [1] |

| Appearance | Emerald green powder/crystals | [1][2][3] |

| Melting Point | >100 °C (decomposes) | [1][2] |

| Solubility | Soluble in polar organic solvents (e.g., methanol); slightly soluble in water. | [1][2][3] |

| Structure | Dimeric paddlewheel, monoclinic crystal system | [1][2] |

Section 2: A Validated Protocol for the Synthesis of Rh₂(OAc)₄

This protocol is based on the widely adopted method starting from rhodium(III) chloride trihydrate. The causality behind each step is explained to provide a complete operational understanding.

Diagram 1: Overall Synthesis Workflow

Caption: Workflow from starting materials to purified Rh₂(OAc)₄.

Step-by-Step Methodology

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Glacial acetic acid

-

Absolute ethanol (or specified alcohol solvent)

-

Nitrogen or Argon source (for inert atmosphere)

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine rhodium(III) chloride trihydrate, sodium acetate trihydrate, and glacial acetic acid. A typical molar ratio is 1 part RhCl₃·3H₂O to 5-6 parts NaOAc·3H₂O.[5]

-

Causality: A significant excess of sodium acetate is used to ensure the complete replacement of chloride ligands and to buffer the solution, driving the equilibrium towards product formation.

-

-

Solvent Addition and Inerting: Add the alcohol solvent (e.g., absolute ethanol). The volume is typically calculated based on the mass of the rhodium precursor (e.g., 20 mL/g).[5] Purge the flask with an inert gas like nitrogen.

-

Causality: The ethanol acts as the reducing agent. An inert atmosphere is crucial to prevent potential side reactions or oxidation of the desired Rh(II) product at high temperatures.

-

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reaction is typically maintained at reflux for 1-2 hours.[5]

-

Causality: The elevated temperature provides the activation energy for the reduction of Rh(III) to Rh(II) and facilitates the ligand exchange. The progress of the reaction is self-validating and can be monitored visually. The initial red-brown color of the Rh(III) salt will gradually transform into a deep, emerald-green solution as the Rh₂(OAc)₄ dimer forms and precipitates.[5]

-

-

Crystallization: Once the reaction is complete (indicated by the stable green color), turn off the heat and allow the mixture to cool slowly to room temperature. Subsequently, place the flask in a cold environment (e.g., a 4°C refrigerator) for 6-8 hours to ensure complete crystallization.[5]

-

Causality: Slow cooling is paramount for obtaining larger, well-formed crystals. This minimizes the occlusion of impurities within the crystal lattice, yielding a purer crude product and simplifying the subsequent purification step.

-

-

Isolation: Collect the blue-green crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold water to remove excess sodium acetate and sodium chloride, followed by a wash with cold ethanol.

-

Causality: Washing with cold solvents minimizes the dissolution of the desired product while effectively removing soluble inorganic byproducts. The resulting solid is the crude Rh₂(OAc)₄, which requires further purification.

-

Section 3: Purification to Catalytic-Grade Standard

The crude product from the initial synthesis invariably contains impurities that must be removed. The most effective and widely cited method for purifying Rh₂(OAc)₄ is recrystallization from methanol.[3][5]

Diagram 2: Logic of the Purification Process

Caption: Decision and workflow for the purification of Rh₂(OAc)₄.

Recrystallization Protocol

-

Dissolution: Place the crude Rh₂(OAc)₄ solid into a clean flask. Add a minimal amount of methanol and heat the mixture to boiling to dissolve the solid completely. A substantial volume may be required (e.g., ~120 mL of methanol per gram of crude product).[3]

-

Causality: Methanol is an excellent solvent for this purification because it readily dissolves Rh₂(OAc)₄ at its boiling point and forms a stable, easily crystallizable bis(methanol) adduct, [Rh₂(OAc)₄]·2MeOH, upon cooling. Insoluble impurities, such as certain Rh(III) oxides, can be removed in the next step.

-

-

Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove these impurities.

-

Causality: This step ensures that any particulate matter or insoluble byproducts are eliminated before crystallization, significantly enhancing the purity of the final product. Performing the filtration hot prevents premature crystallization of the product in the funnel.

-

-

Crystallization of the Adduct: Allow the hot, filtered methanol solution to cool to room temperature, and then chill it at approximately 0°C overnight.[3] Dark green crystals of the methanol adduct, [Rh₂(OAc)₄]·2MeOH, will form.

-

Causality: The solubility of the methanol adduct is significantly lower at reduced temperatures, promoting high recovery yield.

-

-

Isolation of the Adduct: Collect the crystals by vacuum filtration and wash sparingly with ice-cold methanol.

-

Generation of Anhydrous Product: Place the collected green crystals in a vacuum oven or use a Schlenk line. Heat the solid gently under vacuum (e.g., at 45-60°C) for several hours.[3][4] The methanol will be removed, and the crystals will change to the final, emerald-green color of pure, anhydrous Rh₂(OAc)₄. The process is complete when the mass of the product is constant.

-

Causality: The axial methanol ligands are weakly bound and are readily removed under vacuum with gentle heating. This final step is critical to obtaining the solvent-free catalyst required for most synthetic applications. Overheating should be avoided as the compound can decompose at higher temperatures.[4]

-

Section 4: Characterization and Quality Control

Ensuring the purity and identity of the final product is a critical final phase.

-

Visual Inspection: The final product should be a uniform, free-flowing, emerald-green crystalline powder. Any deviation in color (e.g., brownish or black tints) may suggest the presence of rhodium oxide impurities or decomposition.

-

Yield and Purity: A successful synthesis and purification can achieve yields of around 80% with a purity of 98% or higher.[5]

-

Spectroscopic Confirmation: While not detailed here, techniques such as Infrared (IR) spectroscopy can confirm the presence of the bridging acetate ligands, and UV-Visible spectroscopy can confirm the characteristic electronic transitions of the Rh-Rh bond.

Conclusion

The synthesis and purification of dirhodium(II) tetraacetate is a well-established yet nuanced process that demands careful attention to procedural details and an understanding of the underlying chemical transformations. By following a validated protocol that emphasizes slow crystallization and a meticulous recrystallization from methanol, researchers can reliably produce high-purity, catalytic-grade Rh₂(OAc)₄. This foundational skill enables the consistent and successful application of this powerful catalyst in the demanding contexts of academic research and pharmaceutical development.

References

-

Wikipedia. Rhodium(II) acetate. [Link]

-

chemeurope.com. Rhodium(II) acetate. [Link]

- Google Patents.

-

Johnson, S. A., Hunt, H. R., & Neumann, H. M. (1963). Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof. Inorganic Chemistry, 2(5), 960–962. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Bonding of Rhodium(II) Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Dinuclear Catalyst

Rhodium(II) acetate, formally known as dirhodium tetraacetate, [Rh₂(O₂CCH₃)₄], is a cornerstone catalyst in modern organic synthesis. This emerald green, air-stable powder is particularly renowned for its exceptional ability to catalyze cyclopropanation, C-H insertion, and other transformations involving diazo compounds. Its utility extends to a wide array of synthetic applications, making a thorough understanding of its structural and electronic properties essential for chemists aiming to leverage its full potential. At the heart of its reactivity lies a unique dinuclear structure, featuring a direct rhodium-rhodium bond that dictates its catalytic behavior. This guide provides a comprehensive exploration of the molecular architecture and bonding of this pivotal complex.

Part 1: The Molecular Architecture: A "Paddlewheel" Configuration

The defining feature of rhodium(II) acetate is its dimeric, "paddlewheel" structure. In this arrangement, two rhodium(II) atoms are bridged by four acetate ligands. Each rhodium atom is coordinated to four oxygen atoms from the acetate groups and the other rhodium atom, resulting in an overall octahedral geometry.

The Rh-Rh bond distance is a critical parameter, experimentally determined to be approximately 2.39 Å. This short distance, significantly less than the sum of the covalent radii, is indicative of a strong metal-metal bond. The four bridging acetate ligands create a rigid, planar framework around the dinuclear core. This structural motif is not unique to rhodium(II) acetate and is also observed in analogous copper(II) and chromium(II) acetate complexes.

The axial positions, perpendicular to the plane of the four acetate ligands, are typically occupied by weakly coordinating ligands, such as water or other polar organic solvents, in the solid state and in solution. These axial ligands are labile and can be readily exchanged, a property that is crucial for the catalytic activity of the complex.

Caption: A simplified molecular orbital diagram for the Rh-Rh interaction in rhodium(II) acetate, showing the filling of bonding and antibonding orbitals.

The Influence of Axial Ligands

The nature of the axially coordinated ligands significantly influences the Rh-Rh bond length and the overall electronic properties of the complex. Stronger Lewis bases in the axial positions tend to lengthen the Rh-Rh bond due to a trans-influence effect. This tunability of the electronic structure through axial ligation is a key aspect of the catalytic versatility of rhodium(II) acetate and its derivatives.

Part 3: Experimental and Spectroscopic Characterization

A combination of experimental techniques provides a comprehensive picture of the structure and bonding in rhodium(II) acetate.

| Technique | Key Findings | Interpretation |

| X-ray Crystallography | Rh-Rh bond length of ~2.39 Å; paddlewheel structure with bridging acetates. | Confirms the dinuclear structure and the presence of a direct metal-metal bond. |

| NMR Spectroscopy (¹H, ¹³C) | Diamagnetic behavior with sharp signals consistent with the molecular symmetry. | Supports the d⁷-d⁷ electronic configuration with a filled set of molecular orbitals. |

| Infrared (IR) Spectroscopy | Characteristic carboxylate stretching frequencies. | Provides information on the coordination mode of the acetate ligands. |

| UV-Visible Spectroscopy | A characteristic absorption band around 600 nm. | Attributed to the δ → δ* electronic transition, a signature of the Rh-Rh bond. |

Computational studies, particularly those employing density functional theory (DFT), have also played a crucial role in elucidating the electronic structure and bonding in rhodium(II) acetate. These studies have been instrumental in refining the molecular orbital picture and understanding the subtle interplay between the Rh-Rh bond and the surrounding ligands.

Part 4: Synthesis and Reactivity

Rhodium(II) acetate is typically prepared by heating hydrated rhodium(III) chloride in a mixture of acetic acid and an alcohol. The acetate ligands can be exchanged for other carboxylates, allowing for the synthesis of a wide range of derivatives with tailored steric and electronic properties.

The catalytic activity of rhodium(II) acetate is centered on its ability to react with diazo compounds to form rhodium carbenoid intermediates. These highly reactive species can then undergo a variety of transformations, including:

-

Cyclopropanation: Addition to alkenes to form cyclopropanes.

-

C-H Insertion: Insertion into carbon-hydrogen bonds.

-

X-H Insertion: Insertion into N-H, O-H, and S-H bonds.

-

Ylide Formation: Reaction with heteroatoms to form ylides.

The choice of carboxylate ligands and the presence of chiral ligands can be used to control the chemo-, regio-, and enantioselectivity of these reactions.

Conclusion

Rhodium(II) acetate is a remarkable molecule with a rich and fascinating chemistry. Its unique dinuclear paddlewheel structure, featuring a direct rhodium-rhodium bond, is the key to its diverse catalytic applications. A deep understanding of its molecular structure, bonding, and the influence of the ligand sphere is essential for the rational design of new catalysts and the development of innovative synthetic methodologies. This guide has provided a comprehensive overview of these fundamental aspects, offering a solid foundation for researchers and professionals working in the fields of catalysis and drug development.

References

-

Rhodium(II) acetate. In Wikipedia; 2023. [Link]

-

Rhodium(II) acetate. Chemeurope.com. [Link]

-

Catterick, J.; Hursthouse, M. B.; Thornton, P.; Welch, A. J. Metal-metal bonding in dirhodium tetracarboxylates. Structure of the bis(pyridine) adduct of tetra-.mu.-acetato-dirhodium(II). J. Chem. Soc., Dalton Trans.1977 , 1634-1638. [Link]

- Felthouse, T. R.; Catterick, J.; Thornton, P. Metal-metal bonding in dirhodium tetracarboxylates. Structure of the bis(diethylamine) adduct of tetra-.mu.-acetato-dirhodium(II)

A Guide to the Catalytic Mechanism of Dirhodium(II) Tetraacetate: Core Principles and Synthetic Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dirhodium(II) carboxylates, particularly dirhodium(II) tetraacetate [Rh₂(OAc)₄], stand as one of the most versatile and powerful classes of catalysts in modern organic synthesis. Their remarkable efficacy in mediating a wide array of chemical transformations stems from their ability to activate diazo compounds, generating highly reactive rhodium carbene intermediates. These electrophilic species are the cornerstone of powerful bond-forming reactions, including cyclopropanations, insertions into carbon-hydrogen (C-H) and heteroatom-hydrogen (X-H) bonds, and ylide formations that can trigger subsequent rearrangements. This guide provides an in-depth exploration of the core catalytic mechanisms, moving from the fundamental structure and activation of the catalyst to the nuanced pathways of its most significant reactions. By elucidating the causality behind reaction selectivity and providing field-proven insights, this document serves as a technical resource for researchers aiming to leverage the full potential of rhodium diacetate catalysis in complex molecule synthesis and drug development.

The Catalyst: Structure, Activation, and the Birth of the Carbene

The catalytic prowess of dirhodium(II) tetraacetate is intrinsically linked to its unique molecular architecture. The complex adopts a "paddlewheel" structure, featuring a rhodium-rhodium single bond bridged by four acetate ligands.[1][2] This arrangement leaves two vacant axial coordination sites, one on each rhodium atom, which are crucial for catalysis.[2][3] While often hydrated in its commercially available form, these axial ligands are labile and readily displaced by substrates.

The catalytic cycle is initiated by the interaction of a diazo compound, the carbene precursor, with one of these axial sites. The nucleophilic diazo carbon coordinates to the electrophilic rhodium center.[1][4] This is followed by the irreversible, rate-determining step: the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process. This decomposition generates the pivotal intermediate of all subsequent chemistry: the electrophilic rhodium carbene (or carbenoid).[1][4][5] This species is not a free carbene but a metal-stabilized intermediate that retains the reactivity of a carbene while being tempered by the metal center, allowing for controlled and selective transformations.

The general catalytic cycle, centered around this key intermediate, is the foundation of this compound's versatility.

Caption: The general catalytic cycle for dirhodium(II) acetate catalysis.

Mechanistic Pathways of Key Transformations

The fate of the rhodium carbene intermediate is determined by the substrate it encounters. This section details the mechanisms of the most synthetically valuable transformations.

Cyclopropanation of Alkenes

The reaction of a rhodium carbene with an alkene to form a cyclopropane is a hallmark transformation of this catalytic system.[4][6][7] The prevailing mechanism is a concerted, asynchronous process where the alkene approaches the electrophilic carbene.[4][8] The reaction proceeds through a three-centered transition state, and crucially, the stereochemistry of the alkene is retained in the cyclopropane product.[4] This stereospecificity is a key advantage and a strong indicator of a concerted pathway.

While definitive studies are challenging, the general model involves an end-on approach of the alkene to the Rh=C bond, minimizing steric interactions.[4] However, for some catalyst and substrate combinations, computational studies have suggested alternative stepwise pathways involving the formation of a transient metallacyclobutane intermediate.[9]

Caption: Transition state for a concerted C-H insertion reaction.

Heteroatom-Hydrogen (X-H) Insertion (X = N, O, S)

Analogous to C-H insertion, rhodium carbenes readily react with alcohols, amines, thiols, and water. [10][11]However, the mechanism is distinct and proceeds through the formation of an ylide intermediate. [12][13]The lone pair of the heteroatom (N, O, or S) performs a nucleophilic attack on the electrophilic carbene carbon. This generates a zwitterionic ylide species, which then undergoes a rapid proton transfer from the heteroatom to the adjacent carbon, yielding the final insertion product and regenerating the catalyst. [14]This methodology is a cornerstone for the synthesis of protected amines, ethers, and thioethers. [15]

Caption: Ylide-mediated pathway for X-H insertion reactions.

Ylide Formation and-[18][22]Sigmatropic Rearrangement: The Doyle-Kirmse Reaction

When the heteroatom that forms an ylide is part of a larger system, such as an allyl sulfide, the intermediate can undergo further transformations. The Doyle-Kirmse reaction is a classic example of this powerful cascade. [12][16][17][18]The reaction begins with the standard formation of the rhodium carbene. This is then intercepted by an allyl sulfide, whose sulfur atom attacks the carbene to form a sulfur ylide. [12][16][17]Instead of a simple proton transfer, this ylide intermediate undergoes a highly favorable, concerted-[12][19]sigmatropic rearrangement. [12][13]This rearrangement results in the formation of a new C-C bond and a C-S bond, ultimately yielding a homoallylic sulfide product with transposition of the double bond.

Caption: Key steps of the Doyle-Kirmse reaction mechanism.

Controlling Selectivity: The Role of Catalyst and Substrate

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in drug development. In dirhodium(II) catalysis, selectivity is primarily governed by a synergistic relationship between the catalyst's ligands and the substrate's intrinsic properties.

-

Catalyst Control: The primary method for inducing enantioselectivity is the use of chiral ligands in place of the acetate groups. [3][4]Dirhodium catalysts derived from chiral amino acids or N-protected amino acids, such as the Davies (prolinate-based) and Doyle (carboxamidate-based) families, create a well-defined, chiral pocket around the reactive carbene center. [20][21][22]The steric bulk and electronic nature of these ligands dictate the trajectory of the incoming substrate, favoring one enantiomeric pathway over the other. [3][23]The C₂ or D₂ symmetry of these chiral catalysts is a key design feature for effective stereochemical communication. [3]

-

Substrate Control: The electronic and steric profile of the diazo precursor is critical. A major breakthrough was the development of "donor/acceptor" carbenes, typically derived from aryldiazoacetates. [24][25]The donor group (e.g., an aryl ring) stabilizes the electrophilic carbene, making it more selective and less prone to side reactions like dimerization compared to simple "acceptor-only" carbenes from ethyl diazoacetate. [24][26]This enhanced stability leads to cleaner reactions and often higher levels of selectivity.

Representative Experimental Protocol: Intermolecular Cyclopropanation

To bridge theory and practice, the following protocol outlines a general procedure for a rhodium-diacetate-catalyzed cyclopropanation.

Objective: Synthesis of Ethyl 2-phenylcyclopropane-1-carboxylate from styrene and ethyl diazoacetate.

Materials:

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

-

Styrene (freshly distilled)

-

Ethyl diazoacetate (EDA) (handle with extreme care in a fume hood)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware, syringe pump

Procedure:

-

Catalyst Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel (or syringe pump inlet), add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

-

Substrate Addition: Add anhydrous DCM (10 mL) and styrene (2.0 mmol, 2 equivalents).

-

Reaction Initiation: Begin stirring the solution at room temperature.

-

Diazo Addition (CRITICAL): Dissolve ethyl diazoacetate (1.0 mmol, 1 equivalent) in anhydrous DCM (5 mL). Using a syringe pump, add the EDA solution to the reaction mixture slowly over a period of 4-6 hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing dimerization and ensuring safety.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the diazo compound (visible as a yellow spot on TLC) indicates completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane product.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This self-validating protocol emphasizes slow addition of the carbene precursor, a standard practice to ensure high yields and selectivity by minimizing undesirable side reactions.

Relevance in Drug Discovery and Development

The transformations enabled by this compound catalysis are not merely academic curiosities; they are enabling tools in the pharmaceutical industry. [27][28]The ability to perform late-stage C-H functionalization allows for the direct modification of complex molecular scaffolds, accelerating the generation of analog libraries for structure-activity relationship (SAR) studies. [24]Furthermore, enantioselective cyclopropanation and C-H insertion reactions are invaluable for constructing the precise three-dimensional architectures and chiral centers that are often essential for a molecule's biological activity. [27][28]These methods have been applied to the synthesis of intermediates for a range of therapeutic agents, including anticancer and cardiovascular drugs. [27]

Conclusion

The catalytic mechanism of dirhodium(II) tetraacetate is a compelling narrative of controlled reactivity. Central to this story is the generation of a metal-stabilized carbene, an intermediate of remarkable versatility. Through well-understood pathways—concerted additions, insertions, and ylide-mediated transformations—this single species can forge a vast array of critical chemical bonds. For the medicinal chemist and drug development professional, a deep understanding of these mechanisms is not just theoretical; it is the key to unlocking innovative synthetic strategies. By rationally selecting ligands and substrates, researchers can steer the rhodium carbene through complex reaction landscapes to build the next generation of therapeutic agents with precision and efficiency.

References

-

Metal-catalyzed cyclopropanations - Wikipedia . Wikipedia. [Link]

-

Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes . Science. [Link]

-

Rhodium-catalyzed Doyle-Kirmse rearrangement reactions of sulfoxoniun ylides . ScienceDirect. [Link]

-

Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes . ACS Publications. [Link]

-

On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study . Organometallics. [Link]

-

Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation . PubMed. [Link]

-

Key Selectivity Controlling Elements in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes . ACS Publications. [Link]

-

Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation . ACS Publications. [Link]

-

Rhodium(II) Acetate Dimer: Applications in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Rhodium(II)-catalysed intramolecular C–H insertion α- to oxygen . Royal Society of Chemistry. [Link]

-

Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes . National Institutes of Health. [Link]

-

Rhodium-Mediated Stereoselective Polymerization of Carbenes . Radboud Repository. [Link]

-

Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes . The Davies Group - Emory University. [Link]

-

Rhodium catalysed conversion of carbenes into ketenes and ketene imines using PNN pincer complexes . Royal Society of Chemistry. [Link]

-

Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization . PubMed Central. [Link]

-

Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances . Royal Society of Chemistry. [Link]

-

On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights . MDPI. [Link]

-

General proposed mechanism for the Doyle–Kirmse reaction . ResearchGate. [Link]

-

Rhodium-Mediated Intramolecular C−H Insertion: Probing the Geometry of the Transition State . ACS Publications. [Link]

-

and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates . PubMed Central. [Link]

-

Stereoselective 1,3-Insertions of Rhodium(II) Azavinyl Carbenes . ResearchGate. [Link]

-

Catalytic Asymmetric C-H Insertions of Rhodium(II) Azavinyl Carbenes . Organic Chemistry Portal. [Link]

-

Perspective on Dirhodium Carboxamidates as Catalysts . ACS Publications. [Link]

-

Perspective on Dirhodium Carboxamidates as Catalysts . PubMed Central. [Link]

-

Chiral Dirhodium(II) Carboxylates: New Insights into the Effect of Ligand Stereo-Purity on Catalyst Structure and Enantioselectivity . SciSpace. [Link]

-

In Situ Observation of Elusive Dirhodium Carbenes and Studies on the Innate Role of Carboxamidate Ligands in Dirhodium Paddlewheel Complexes: A Combined Experimental and Computational Approach . ACS Publications. [Link]

-

Catalytic Enantioselective Insertion of Rhodium-Carbenoids into Aliphatic C-H Bonds . University of Illinois Urbana-Champaign. [Link]

-

Heterogeneous Rhodium Single-Atom-Site Catalyst Enables Chemoselective Carbene N–H Bond Insertion . ACS Publications. [Link]

-

Application of chiral Rh(II) catalysts in the Doyle‐Kirmse... . ResearchGate. [Link]

-

Catalytic X–H insertion reactions based on carbenoids . Royal Society of Chemistry. [Link]

-

Doyle–Kirmse reaction - Wikipedia . Wikipedia. [Link]

-

Rhodium(II)- and copper(II)-catalyzed reactions of enol diazoacetates with nitrones: metal carbene versus Lewis acid directed pathways . PubMed. [Link]

-

Rhodium(II) acetate - Wikipedia . Wikipedia. [Link]

-

Rh(ii)-catalyzed Doyle–Kirmse reaction: access to unprotected 3-allyl/3-allenyl-3-(thio)oxindoles . Royal Society of Chemistry. [Link]

-

Rhodium(II)-Catalyzed N–H Insertions of Carbenes under Mechanochemical Conditions . ACS Publications. [Link]

-

Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs . PubMed. [Link]

-

Proposed mechanism of rhodium(II)-catalyzed B–H insertion . ResearchGate. [Link]

-

Recent advances in biological activities of rhodium complexes: Their applications in drug discovery research . PubMed. [Link]

-

Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof . ACS Publications. [Link]

-

Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands . ACS Publications. [Link]

-

Rhodium( II ) acetate . ResearchGate. [Link]

-

Reactant-Induced Activation of Single-Atom Rhodium Catalysts . Pacific Northwest National Laboratory. [Link]

-

The reactions catalyzed by rhodium acetate in the field of organic synthesis catalysis . PMM. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 5. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07010K [pubs.rsc.org]

- 6. alfachemic.com [alfachemic.com]

- 7. Page loading... [guidechem.com]

- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sci-Hub. On the Mechanism of Cyclopropanation Reactions Catalyzed by a Rhodium(I) Catalyst Bearing a Chelating Imine-Functionalized NHC Ligand: A Computational Study / Organometallics, 2011 [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rhodium-catalyzed Doyle-Kirmse rearrangement reactions of sulfoxoniun ylides [html.rhhz.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Doyle–Kirmse reaction - Wikipedia [en.wikipedia.org]

- 18. Rh(ii)-catalyzed Doyle–Kirmse reaction: access to unprotected 3-allyl/3-allenyl-3-(thio)oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemistry.illinois.edu [chemistry.illinois.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 214. Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes - The Davies Group [scholarblogs.emory.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. nbinno.com [nbinno.com]

- 28. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dirhodium(II) Diacetate as a Lewis Acid Catalyst

<_>

Introduction

Dirhodium(II) tetraacetate, commonly referred to as rhodium diacetate, is a coordination complex with the formula Rh₂(OAc)₄.[1][2] This emerald-green powder has carved a significant niche in modern organic synthesis, primarily recognized for its remarkable catalytic activity in a wide array of transformations.[1][3][4] While its role in facilitating carbene and nitrene transfer reactions is well-established, its utility as a potent Lewis acid catalyst is a field of ever-expanding importance.[5][6] This guide provides an in-depth exploration of this compound's function as a Lewis acid, offering insights into its mechanism, applications, and practical considerations for researchers in synthetic chemistry and drug development.

The core of this compound's catalytic activity lies in its unique "paddlewheel" structure.[5][7] This structure features a Rh-Rh bond with two rhodium atoms, each possessing an accessible axial coordination site.[7][8] These vacant sites are Lewis acidic, allowing the complex to activate substrates by accepting electron density.[2][7] The electrophilicity of these axial sites can be modulated by the nature of the bridging ligands, with more electron-withdrawing groups enhancing the Lewis acidity.[2][9]

The Dirhodium Center: A Tunable Lewis Acid

The Lewis acidity of the dirhodium center is a key determinant of its catalytic efficacy. Each rhodium atom in the dimer can coordinate with a Lewis base, such as a carbonyl or imine, thereby activating the substrate towards nucleophilic attack.[2][7] This interaction lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the substrate, making it more susceptible to reaction.

The versatility of the dirhodium scaffold allows for the synthesis of a diverse library of catalysts with tailored properties. By exchanging the acetate ligands for other carboxylates or carboxamidates, researchers can fine-tune both the steric and electronic environment around the active sites.[1][10] Chiral ligands, in particular, have been instrumental in the development of highly enantioselective Lewis acid-catalyzed reactions.[8][10] These chiral catalysts create a dissymmetric environment around the coordinated substrate, effectively directing the approach of the nucleophile to one face of the molecule.[8]

Visualizing the Catalytic Core

The fundamental structure of the dirhodium(II) paddlewheel complex, highlighting the accessible axial Lewis acidic sites, is crucial to understanding its function.

Caption: Dirhodium(II) Paddlewheel Structure

Key Transformations Catalyzed by this compound as a Lewis Acid

This compound and its derivatives have proven to be exceptional catalysts for a variety of organic transformations that proceed through a Lewis acid activation mechanism.

Hetero-Diels-Alder Reactions

Chiral dirhodium(II) carboxamidates are highly effective Lewis acids for catalyzing the hetero-Diels-Alder reaction.[11] They activate aldehydes towards reaction with dienes, leading to the formation of dihydropyrans, which are valuable precursors for biologically active natural products.[11] A significant advantage of these catalysts is their high turnover numbers, allowing for very low catalyst loadings (as low as 0.01 mol%).[11]

Reaction Scheme: Aldehyde + Diene --(Rh₂(carboxamidate)₄)--> Dihydropyran

Carbonyl Ylide Formation and Subsequent Reactions

This compound catalyzes the reaction of diazo compounds with carbonyls to form carbonyl ylides.[12][13] These reactive intermediates can then undergo a variety of transformations, including [3+2] cycloadditions and sigmatropic rearrangements. The formation of the ylide is dependent on the electrophilicity of the intermediate rhodium carbenoid.[12] This methodology provides a stereospecific route to epoxides and aziridines from aldehydes, ketones, and imines.[13]

Cyclopropanation Reactions

While often proceeding through a metal carbene intermediate, the initial interaction of the diazo compound with the rhodium catalyst involves the Lewis acidic axial site.[14] this compound is a highly efficient catalyst for the cyclopropanation of alkenes with diazo compounds.[1][3][14][15][16][17] The catalyst's structure and the nature of the diazo precursor significantly influence the stereoselectivity of the reaction.[8] Chiral rhodium catalysts have been developed that provide high levels of enantioselectivity in these transformations.[8][18]

C-H Insertion Reactions

Similar to cyclopropanation, C-H insertion reactions catalyzed by this compound are initiated by the formation of a rhodium carbenoid at the Lewis acidic axial site.[1][19][20] This powerful transformation allows for the direct functionalization of C-H bonds, a long-standing challenge in organic synthesis.[3] The reaction can be performed both intramolecularly and intermolecularly, providing access to a wide range of complex organic molecules.[1] Chiral rhodium(II) complexes are particularly effective for asymmetric C-H insertion reactions.[19][20]

Mechanistic Overview of Rhodium-Catalyzed Carbene Transfer

The general mechanism for rhodium-catalyzed reactions involving diazo compounds illustrates the initial Lewis acid-base interaction.

Caption: Generalized Catalytic Cycle

Experimental Protocols and Considerations

Preparation and Handling of Rhodium(II) Diacetate

Rhodium(II) diacetate is typically prepared by heating hydrated rhodium(III) chloride in acetic acid.[1] It is an emerald green powder that is soluble in polar organic solvents.[1][2] While stable in air, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[15][21] For sensitive applications, it is advisable to dry the catalyst under vacuum before use.

General Procedure for a Rhodium-Catalyzed Cyclopropanation

This protocol provides a general guideline for carrying out a rhodium-catalyzed cyclopropanation reaction. The specific substrate, diazo compound, solvent, and temperature will need to be optimized for each specific transformation.

Materials:

-

Rhodium(II) diacetate (catalyst)

-

Alkene (substrate)

-

Diazo compound (e.g., ethyl diazoacetate)

-

Anhydrous solvent (e.g., dichloromethane, hexane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the alkene and the anhydrous solvent.

-

Add the rhodium(II) diacetate catalyst (typically 0.1-1 mol%).

-

Heat or cool the reaction mixture to the desired temperature.

-

Slowly add a solution of the diazo compound in the anhydrous solvent to the reaction mixture via a syringe pump over several hours. Caution: Diazo compounds are potentially explosive and should be handled with care.

-

After the addition is complete, allow the reaction to stir at the same temperature until the starting material is consumed (monitor by TLC or GC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Enantioselective Cyclopropanation

The development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanation reactions. The following table summarizes the performance of different chiral rhodium(II) carboxylate catalysts in the cyclopropanation of styrene with a diazoacetate.

| Catalyst | Ligand | % Yield | % ee |

| Rh₂(S-DOSP)₄ | Doyle-Kirmse | up to 99% | up to 99% |

| Rh₂(S-PTAD)₄ | Adamantylglycine | High | 99% |

| Rh₂(S-biTISP)₂ | --- | --- | 88% |

| Rh₂(S-PTTL)₄ | --- | --- | 97% |

Data compiled from multiple sources for illustrative purposes.[8]

Conclusion and Future Outlook

This compound and its derivatives have firmly established themselves as indispensable catalysts in the synthetic chemist's toolbox. Their ability to function as potent and tunable Lewis acids has opened up new avenues for the development of highly selective and efficient organic transformations. The ongoing development of novel chiral ligands continues to push the boundaries of asymmetric catalysis, enabling the synthesis of complex, enantiomerically pure molecules with greater ease and precision. As our understanding of the subtle mechanistic details of these catalytic systems deepens, we can expect to see even more innovative applications emerge in the fields of drug discovery, materials science, and natural product synthesis.

References

-

Rhodium(II) acetate. (n.d.). In chemeurope.com. Retrieved from [Link]

-

Al-kaf, A., & Kthiri, F. (2018). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. Catalysts, 8(9), 347. [Link]

-

Doyle, M. P. (2004). Chiral Dirhodium(II) Carboxamidates for Catalytic Asymmetric Synthesis. Accounts of Chemical Research, 37(11), 815–824. [Link]

-

Srinivas, B., & Das, B. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Journal of Chemical Sciences, 106(3), 739-744. [Link]

-

Stoltz, B. M. (n.d.). Enantioselective C-H Insertion with Rhodium Carbenoids. Caltech. Retrieved from [Link]

-

Metal-catalyzed cyclopropanations. (2023, November 29). In Wikipedia. [Link]

-

Padwa, A., Krumpe, K. E., & Zhi, L. (1989). Carbonyl ylide formation from the rhodium (II) acetate catalysed reaction of keto α-diazoacetate derivatives. Journal of the Chemical Society, Chemical Communications, (19), 1433-1434. [Link]

-

Srinivas, B., & Das, B. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(3), 739-744. [Link]

-

Gorin, D. J., & Toste, F. D. (2007). Enantioselective carbenoid insertion into C(sp3)–H bonds. Beilstein Journal of Organic Chemistry, 3, 20. [Link]

-

Wang, J. (2011). Catalytic asymmetric C-H insertions of rhodium(II) azavinyl carbenes. Semantic Scholar. [Link]

-

Anada, M., Tanaka, M., & Hashimoto, S. (2002). DIRHODIUM(II) CARBOXAMIDATE CATALYSTS AS LEWIS ACIDS FOR THE HETERO-DIELS-ALDER REACTION. DRUM. [Link]

-

Doyle, M. P. (2006). Perspective on Dirhodium Carboxamidates as Catalysts. The Journal of Organic Chemistry, 71(25), 9253–9260. [Link]

-

Hoye, T. R., & Dinsmore, C. J. (1991). Rhodium(II) acetate catalyzed alkyne insertion reactions of .alpha.-diazo ketones: mechanistic inferences. Journal of the American Chemical Society, 113(11), 4343–4345. [Link]

-

Doyle, M. P., Hu, W., & Timmons, D. J. (2001). Epoxides and Aziridines from Diazoacetates via Ylide Intermediates. Organic Letters, 3(7), 933–935. [Link]

-

Rhodium(II) acetate. (n.d.). In ResearchGate. Retrieved from [Link]

-

Lee, M. K., Ren, Z., Musaev, D. G., & Davies, H. M. L. (2021). Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions. ChemRxiv. [Link]

-

Davies, H. M. L., & Hansen, T. (2007). High Symmetry Dirhodium(II) Paddlewheel Complexes as Chiral Catalysts. PMC. [Link]

-

The reactions catalyzed by rhodium acetate in the field of organic synthesis catalysis. (2025, February 17). PALLADIUM RHODIUM RUTHENIUM RECOVERY. [Link]

-

Lindsay, V. N. G., Lin, W., & Davies, H. M. L. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Dalton Transactions, 40(42), 11399-11405. [Link]

-

Davies, H. M. L. (2015). Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization. PMC. [Link]

-

Thomson, R. J., & Olhava, E. J. (2011). Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration. NIH. [Link]

-

Ghaffari, M., & Ghorbani-Choghamarani, A. (2022). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances, 12(55), 35649-35667. [Link]

-

Ford, A., Miel, H., Ring, A., Slattery, C. N., Maguire, A. R., & McKervey, M. A. (2015). Catalytic X–H insertion reactions based on carbenoids. Chemical Society Reviews, 44(18), 6184-6236. [Link]

-

Rhodium(II) acetate. (2023, November 29). In Wikipedia. [Link]

-

Martins, J. E. D., Pérez, M., & Candeias, N. R. (2022). Recent Advances in Heterogeneous Dirhodium Catalysts: Strategic Design and Sustainable Organic Transformations. Langmuir, 38(25), 7639–7655. [Link]

-

Rhodium(II) Acetate Dimer: Applications in Pharmaceutical Synthesis. (n.d.). In NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Diazo-mediated Metal Carbenoid Chemistry. (2011, April 6). Organic Chemistry Portal. [Link]

-

Davies, H. M. L., & Lian, Y. (2014). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 4(5), 1436–1440. [Link]

-

Davies, H. M. L., & Lian, Y. (2014). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. PMC. [Link]

-

Lindsay, V. N. G., Lin, W., & Davies, H. M. L. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 2(3), 457-461. [Link]

-

Johnson, S. A., Hunt, H. R., & Neumann, H. M. (1963). Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof. Inorganic Chemistry, 2(5), 960–962. [Link]

-

Qian, Y., Xu, X., Wang, X., Zavalij, P. J., Hu, W., & Doyle, M. P. (2012). Rhodium(II)- and copper(II)-catalyzed reactions of enol diazoacetates with nitrones: metal carbene versus Lewis acid directed pathways. Angewandte Chemie International Edition in English, 51(24), 5900–5903. [Link]

-

Johnson, S. A., Hunt, H. R., & Neumann, H. M. (1963). Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof. Inorganic Chemistry, 2(5), 960–962. [Link]

-

Rhodium(II) acetate – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved from [Link]

-

Reddy, R. P., & Davies, H. M. L. (2009). Rhodium(II)-Catalyzed Stereocontrolled Synthesis of 2-Tetrasubstituted Saturated Heterocycles from 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 11(22), 5214–5217. [Link]

-

Meggers, E., & Gong, L. (2013). Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. PMC. [Link]

-

Chen, B., Feng, C., & Wang, B. (2018). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 51(1), 167–178. [Link]

-

Johnson, J. B., & Rovis, T. (2008). Mechanism of the Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition of Vinylcyclopropanes and Alkynes. Journal of the American Chemical Society, 130(24), 7546–7547. [Link]

-

Wang, Y., & Wang, J. (2014). Mechanism and Reactivity of Rhodium-Catalyzed Intermolecular [5+1] Cycloaddition of 3-Acyloxy-1,4-Enyne (ACE) and CO: A Computational Study. Amanote Research. [Link]

-

Catalytic Investigations of Rhodium Acetate Derivatives to Develop Sturdier Insecticides. (n.d.). In National Science Foundation. Retrieved from [Link]

-

Pemberton, R. P., & Tantillo, D. J. (2016). Theoretical Models of Dirhodium Catalyzed Reactions and Divergent Heterolytic Fragmentations. UC Davis. [Link]

Sources

- 1. Rhodium(II)_acetate [chemeurope.com]

- 2. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 3. The reactions catalyzed by rhodium acetate in the field of organic synthesis catalysis [goudaww.com]

- 4. nbinno.com [nbinno.com]

- 5. High Symmetry Dirhodium(II) Paddlewheel Complexes as Chiral Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodium(II)- and copper(II)-catalyzed reactions of enol diazoacetates with nitrones: metal carbene versus Lewis acid directed pathways [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. drum.lib.umd.edu [drum.lib.umd.edu]

- 12. Carbonyl ylide formation from the rhodium (II) acetate catalysed reaction of keto α-diazoacetate derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Epoxides and Aziridines from Diazoacetates via Ylide Intermediates [organic-chemistry.org]

- 14. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 15. Page loading... [guidechem.com]

- 16. alfachemic.com [alfachemic.com]

- 17. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Catalytic Investigations of Rhodium Acetate Derivatives to Develop Sturdier Insecticides [dc.etsu.edu]

- 18. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 20. BJOC - Enantioselective carbenoid insertion into C(sp3)–H bonds [beilstein-journals.org]

- 21. colonialmetals.com [colonialmetals.com]

rhodium diacetate catalyzed carbene transfer reactions

An In-depth Technical Guide to Dirhodium(II)-Catalyzed Carbene Transfer Reactions

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Dirhodium(II) carboxylates, particularly dirhodium(II) acetate [Rh₂(OAc)₄], stand as preeminent catalysts for mediating the reactions of diazo compounds. By providing a controlled pathway for the generation and transfer of carbene intermediates, these catalysts have unlocked a vast and powerful toolkit for C-C and C-X bond formation. This guide delves into the core principles of rhodium-catalyzed carbene transfer, moving from fundamental mechanistic concepts to advanced applications and practical, field-tested protocols. We will explore the catalytic cycle, survey key transformations such as cyclopropanation and C-H functionalization, discuss the critical role of ligand design in achieving selectivity, and provide detailed experimental workflows to empower researchers in their synthetic endeavors. The focus is on not just the "how," but the "why"—providing the causal, mechanistic understanding required to troubleshoot, optimize, and innovate.

The Catalytic Engine: Structure and Function of Dirhodium(II) Catalysts

The workhorse of this chemistry is dirhodium(II) acetate, a paddlewheel complex featuring a Rh-Rh single bond. This structure possesses two vacant axial coordination sites, which are the locus of catalytic activity. The four bridging acetate ligands create an electron-rich metallic core while also providing steric and electronic handles that can be modified to tune reactivity.

The key to the catalyst's function is its interaction with a diazo compound (a precursor to the carbene). The dirhodium(II) center acts as a Lewis acid, accepting electron density from the diazo compound. This interaction facilitates the extrusion of dinitrogen (N₂), a thermodynamically highly favorable process, to generate the critical rhodium-bound carbene intermediate. This intermediate is not a free carbene; its association with the rhodium center tames its reactivity, preventing indiscriminate side reactions (like dimerization) and enabling highly selective transformations.

The Core Mechanism: A Self-Validating Catalytic Cycle

The catalytic cycle provides a foundational framework for understanding all subsequent reactions. Each step is a self-validating checkpoint in the overall transformation.

Caption: The catalytic cycle for rhodium-catalyzed carbene transfer.

-

Catalyst Activation: The dirhodium(II) catalyst, Rh₂(L)₄, presents an open axial coordination site.

-

Diazo Coordination: A diazo compound coordinates to this axial site.

-

N₂ Extrusion: The catalyst facilitates the irreversible loss of N₂, forming the key electrophilic rhodium carbene intermediate.

-

Carbene Transfer: The carbene is transferred to a substrate (e.g., an alkene or a C-H bond). This is the product-forming step and is typically the rate-determining step.

-

Catalyst Regeneration: Upon product formation, the catalyst is released and can re-enter the catalytic cycle.

Key Transformations: A Synthetic Toolkit

The versatility of the rhodium carbene intermediate allows for a wide array of synthetic transformations.

Cyclopropanation

The reaction of a rhodium carbene with an alkene is a cornerstone of this chemistry, providing a highly efficient route to cyclopropanes. The mechanism is generally considered to be a concerted but asynchronous process where the two new C-C bonds are formed without a discrete intermediate.

Causality in Stereoselectivity: The stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane. This high degree of stereospecificity is a key advantage and a direct consequence of the concerted mechanism.

C-H Functionalization (Insertion)

Perhaps the most transformative application is the direct insertion of a carbene into a C-H bond. This allows for the conversion of ubiquitous, typically unreactive C-H bonds into new C-C bonds with high levels of regio- and stereoselectivity.

Causality in Regioselectivity: The regioselectivity of C-H insertion is governed by a combination of electronic and steric factors:

-

Electronic: The electrophilic carbene preferentially inserts into the most electron-rich C-H bonds (3° > 2° > 1°).

-

Steric: Insertion is disfavored at sterically congested sites.

-

Intramolecular vs. Intermolecular: Intramolecular C-H insertions are highly favored, typically forming 5-membered rings due to the low strain of the corresponding transition state.

Caption: A generalized workflow for a C-H insertion experiment.

X-H Insertion (O-H, N-H, Si-H)

Similar to C-H insertion, rhodium carbenes readily insert into the X-H bonds of alcohols, amines, and silanes. These reactions are typically very fast and efficient. The generally accepted mechanism involves the initial formation of an ylide by reaction of the heteroatom's lone pair with the rhodium carbene, followed by a rapid proton transfer.

Ylide Formation and Rearrangement

When the carbene reacts with a Lewis base (e.g., sulfides, ethers, amines), a stable or transient ylide is formed. These ylides can then undergo characteristic rearrangements, most notably the-sigmatropic rearrangement, which is a powerful method for C-C bond formation with excellent control over stereochemistry.

Achieving Selectivity: The Power of Ligand Design

While Rh₂(OAc)₄ is a robust and versatile catalyst, synthetic challenges often require finer control over selectivity. By replacing the acetate ligands with chiral, non-racemic ligands, chemists have developed a vast arsenal of catalysts for asymmetric carbene transfer.

| Catalyst Example | Ligand Type | Key Application | Typical ee (%) |

| Rh₂(OAc)₄ | Achiral Carboxylate | General purpose, proof-of-concept | N/A |

| Rh₂(esp)₂ | Chiral Carboxamidate | Asymmetric C-H Amination | 90-98% |

| Rh₂(S-DOSP)₄ | Chiral Carboxylate | Asymmetric Cyclopropanation | >95% |

| Rh₂(S-PTAD)₄ | Chiral Carboxylate | Asymmetric Si-H Insertion | 90-99% |

Causality in Asymmetric Induction: Chiral ligands create a chiral environment around the catalytically active rhodium center. The substrate and the incoming carbene precursor must approach the metal in a way that minimizes steric clashes with the ligand framework. This creates a significant energy difference between the two diastereomeric transition states leading to the (R) and (S) products, resulting in the preferential formation of one enantiomer.

Practical Considerations & Protocol Design

Trustworthiness through Protocol Integrity: A successful reaction depends on meticulous attention to detail.

-

Diazo Compound Quality: Diazo compounds can be sensitive and potentially explosive. They should be purified (e.g., by filtration through silica) before use and handled with appropriate safety precautions. The rate of addition is critical; slow addition via syringe pump is standard practice to keep the instantaneous concentration of the reactive carbene low, minimizing side reactions.

-

Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or toluene are common. Coordinating solvents can compete for the axial site on the catalyst, inhibiting the reaction.

-

Catalyst Purity: The catalyst should be pure and, ideally, handled under an inert atmosphere, although many are bench-stable for short periods. Catalyst loading is typically low, ranging from 0.1 to 2 mol%.

Detailed Experimental Protocol: Intramolecular C-H Insertion

This protocol describes the synthesis of a cyclopentanone derivative via an intramolecular C-H insertion, a common transformation.

Reaction: Synthesis of 2-phenyl-2-methylcyclopentanone from ethyl 2-diazo-4-phenyl-4-methylpentanoate.

Materials:

-

Dirhodium(II) acetate [Rh₂(OAc)₄] (1 mol%)

-

Ethyl 2-diazo-4-phenyl-4-methylpentanoate (1.0 equiv)

-

Dichloromethane (DCM), anhydrous, to make a 0.1 M solution

-

Syringe pump

-

Standard, oven-dried glassware under N₂ atmosphere

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Rh₂(OAc)₄ (e.g., 0.01 mmol, 4.4 mg).

-

Add 40 mL of anhydrous DCM to dissolve the catalyst.

-

In a separate flask, prepare a solution of the diazo compound (e.g., 1.0 mmol, 246 mg) in 10 mL of anhydrous DCM.

-

Draw the diazo solution into a syringe and place it on a syringe pump.

-

Heat the catalyst solution in the reaction flask to reflux (approx. 40 °C).

-

Add the diazo solution to the refluxing catalyst solution via syringe pump over a period of 4 hours. A constant evolution of N₂ gas should be observed.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1 hour, or until TLC analysis indicates the complete consumption of the diazo compound.

-

Cool the reaction mixture to room temperature.

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel (e.g., using a 95:5 hexanes:ethyl acetate eluent system) to afford the pure cyclopentanone product.

Self-Validation: The success of the protocol is validated by characterization of the product (e.g., via ¹H NMR, ¹³C NMR, and HRMS) and comparison to literature data, confirming the expected molecular structure and purity. The disappearance of the characteristic diazo stretch (~2100 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.

References

-

Title: Catalytic Carbene Transfer from Diazo Compounds Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Dirhodium(II) Catalysis in Organic Synthesis Source: Chemical Reviews URL: [Link]

-

Title: The application of catalysis by dirhodium(II) in synthesis Source: Tetrahedron URL: [Link]

-

Title: Rhodium-Catalyzed C-H Amination Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Carbene C−H Insertion in the Presence of Heteroatoms Source: Accounts of Chemical Research URL: [Link]

-

Title: A New General Method for the Synthesis of O-H and N-H Insertion Products from Diazo Compounds Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Asymmetric Catalysis with Chiral Dirhodium Carboxamidates Source: Accounts of Chemical Research URL: [Link]

The Alchemist's Paddlewheel: A Technical Guide to Dirhodium Tetraacetate Catalysis in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dirhodium(II) tetraacetate and its derivatives have emerged as exceptionally versatile and powerful homogeneous catalysts in modern organic synthesis. Their unique paddlewheel structure facilitates the generation of highly reactive rhodium carbene and nitrene intermediates, which mediate a vast array of transformations with remarkable efficiency and selectivity. This guide provides an in-depth exploration of the core principles and practical applications of dirhodium tetraacetate catalysis. We will delve into the structural nuances that govern its reactivity, dissect the mechanisms of its hallmark transformations—including C-H functionalization, cyclopropanation, and ylide formation—and offer field-proven insights into ligand selection and reaction optimization. Authored from the perspective of a Senior Application Scientist, this document aims to bridge fundamental knowledge with practical execution, empowering researchers to leverage the full potential of this catalytic system in the pursuit of novel molecular architectures, particularly within the demanding context of drug discovery and development.

The Dirhodium(II) Core: Structure and Electronic Properties

At the heart of this catalytic system lies the iconic dirhodium(II) paddlewheel structure.[1][2][3] This dimeric complex features two rhodium atoms bridged by four carboxylate ligands, most commonly acetate.[4][5] A key characteristic is the Rh-Rh single bond, which creates two vacant axial coordination sites.[1][6][7] It is at these axial sites that the catalytic action unfolds, beginning with the coordination of a diazo compound precursor.

The electronic nature of the dirhodium core is finely tunable. The four bridging ligands exert a significant influence on the electrophilicity of the rhodium centers.[8][9][10] Electron-withdrawing ligands, such as trifluoroacetate (tfa), enhance the Lewis acidity of the rhodium atoms, often leading to increased reactivity for diazo decomposition. Conversely, electron-donating ligands can modulate selectivity. This ability to systematically alter the electronic environment is a cornerstone of rational catalyst design.

The Catalytic Cycle: Generation of the Rhodium Carbene

The catalytic utility of dirhodium tetraacetate hinges on its ability to decompose diazo compounds, potent carbene precursors. The generally accepted mechanism begins with the coordination of the diazo compound to an axial site of the catalyst.[11] This is followed by the expulsion of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive rhodium-carbene intermediate.[11] This electrophilic carbene is the key species responsible for the subsequent bond-forming events.

This carbene intermediate is not "free" but remains stabilized by the dirhodium complex. The nature of the bridging ligands directly modulates the reactivity and selectivity of this intermediate. For instance, dirhodium carboxamidate catalysts, while sometimes showing lower reactivity for diazo decomposition compared to their carboxylate counterparts, often exhibit superior selectivities in subsequent reactions.[1][2]

Key Transformations and Mechanistic Insights

The electrophilic rhodium carbene can engage in a variety of powerful bond-forming reactions. Understanding the underlying mechanisms is crucial for predicting outcomes and optimizing reaction conditions.

Carbon-Hydrogen (C-H) Functionalization/Insertion

One of the most transformative applications of dirhodium catalysis is the direct insertion of a carbene into a C-H bond.[12][13] This allows for the conversion of otherwise inert C-H bonds into new C-C bonds, a strategy that dramatically shortens synthetic routes.[13]

Mechanism: The prevailing mechanism for C-H insertion is believed to be a concerted, albeit asynchronous, process.[12][14] The rhodium carbene approaches the C-H bond, leading to a three-centered transition state.[14] In this transition state, the C-H bond begins to break as the new C-C and C-H bonds start to form. Computational studies have been instrumental in elucidating these pathways, revealing that the transition state involves asynchronous hydride transfer and C-C bond formation.[14]

Selectivity: The site of insertion is governed by a combination of electronic and steric factors.

-

Electronic Effects: Insertion occurs preferentially at more electron-rich C-H bonds. Thus, the general order of reactivity is tertiary (3°) > secondary (2°) > primary (1°).[15]

-

Steric Effects: The bulky paddlewheel structure imposes significant steric constraints, favoring insertion at less hindered positions.

-

Ligand Control: The development of chiral dirhodium catalysts has enabled remarkable levels of catalyst-controlled site-selectivity and enantioselectivity, overriding the inherent substrate biases.[1][15][13] Catalysts like Rh₂(S-DOSP)₄ and its derivatives, developed by Davies, are particularly effective for the reactions of donor/acceptor carbenes, enabling highly selective functionalization of even unactivated C-H bonds.[2][13]

Cyclopropanation

The reaction of a rhodium carbene with an alkene is a highly efficient and stereospecific method for the synthesis of cyclopropanes.[11][16] This transformation is a cornerstone of dirhodium catalysis, with broad applications in the synthesis of natural products and pharmaceuticals.[17][18]

Mechanism: The cyclopropanation is generally considered a concerted process where the carbene is transferred to the alkene in a single step.[11] The geometry of the alkene is retained in the cyclopropane product. The olefin approaches the carbene, which is perpendicular to the Rh-Rh axis, to form the three-membered ring. The exact trajectory of approach ("end-on" vs. "side-on") can influence the diastereoselectivity of the reaction.[11]

Asymmetric Variants: The use of chiral dirhodium carboxylate and carboxamidate catalysts has transformed this reaction, enabling the synthesis of enantioenriched cyclopropanes with exceptional levels of stereocontrol.[6][17][18] The chiral ligands create a defined pocket around the active site, dictating the facial selectivity of the alkene's approach to the rhodium carbene.[6][19]

Ylide Formation and Subsequent Reactions

Rhodium carbenes readily react with Lewis bases, such as the lone pairs on heteroatoms (N, O, S), to form ylides.[16][20] These ylide intermediates are not typically isolated but undergo rapid and predictable rearrangements, making them powerful synthetic tools.[16]

Key Rearrangements:

-

[17][19]-Sigmatropic Rearrangement: Allylic ethers, sulfides, and amines can form ylides that undergo a concerted[17][19]-sigmatropic shift, leading to valuable rearranged products.[20]

-

[6][17]-Migration (Stevens Rearrangement): This pathway is also accessible, often competing with the sigmatropic rearrangement.

-

1,3-Dipolar Cycloaddition: Carbonyl ylides, formed from the reaction of a rhodium carbene with a carbonyl compound, can act as 1,3-dipoles and engage in cycloaddition reactions with suitable dipolarophiles.[16][21]

The chemoselectivity between these different ylide pathways can often be controlled by the choice of catalyst, solvent, and substrate.[8]

Practical Considerations and Protocol Design

Catalyst Selection: The choice of catalyst is the most critical parameter for achieving the desired outcome. The table below summarizes the general characteristics of common dirhodium catalyst classes.

| Catalyst Class | Bridging Ligand Example | Key Characteristics & Applications |

| Carboxylates | Acetate (OAc), Pivalate (Piv) | General-purpose, highly reactive. Good for basic transformations like cyclopropanation and C-H insertion.[5][12] |

| Electron-Deficient Carboxylates | Trifluoroacetate (TFA) | Highly electrophilic and reactive. Can sometimes lead to lower selectivity.[9] |

| Carboxamidates | Caprolactamate (cap), Azetidinone (esp) | Generally less reactive than carboxylates but offer superior chemo- and stereoselectivity, particularly in intramolecular reactions.[1][2] |

| Chiral Carboxylates/Carboxamidates | Prolinates (e.g., PTTL), Doyle-Kirmse (DOSP) | Essential for asymmetric catalysis. Ligand design allows for fine-tuning of the chiral pocket to achieve high enantioselectivity.[2][19] |

Solvent Choice: The reaction solvent can influence catalyst stability and selectivity. Non-coordinating solvents like dichloromethane (DCM), dichloroethane (DCE), and hydrocarbons (e.g., hexane, toluene) are most common as they do not compete for the axial coordination sites.[9]

Diazo Compound Handling: Diazo compounds are energetic and potentially explosive. They should always be handled with care in a well-ventilated fume hood. For reactions, they are typically added slowly via syringe pump to the solution of the catalyst and substrate. This maintains a low steady-state concentration of the diazo compound and the reactive carbene, minimizing side reactions such as carbene dimerization.[22]

Representative Experimental Protocol: Intramolecular C-H Insertion

This protocol describes a general procedure for the cyclization of a diazoacetate to form a γ-lactone, a common transformation in natural product synthesis.[2]

Objective: To synthesize a bicyclic γ-lactone via Rh₂(OAc)₄-catalyzed intramolecular C-H insertion.

Materials:

-

Dirhodium tetraacetate (Rh₂(OAc)₄)

-

Substrate (e.g., an appropriate alkyl diazoacetate)

-

Anhydrous dichloromethane (DCM)

-

Syringe pump

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂ or Ar), and a rubber septum is charged with dirhodium tetraacetate (typically 0.5-1.0 mol%).

-

Solvent & Substrate: Anhydrous DCM is added to the flask, followed by the bulk of the substrate (if the reaction is not run under high dilution). The solution is stirred to ensure the catalyst dissolves (it may not fully dissolve initially).

-

Diazo Addition: A solution of the diazoacetate substrate in anhydrous DCM is prepared and drawn into a syringe. The syringe is placed on a syringe pump.

-

Reaction: The reaction mixture is brought to the desired temperature (often reflux for C-H insertions). The diazoacetate solution is added dropwise via the syringe pump over several hours (e.g., 4-8 hours). The slow addition is critical to prevent dimerization.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS, checking for the disappearance of the diazo compound (visualized with a permanganate stain).

-

Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired lactone product.

Applications in Drug Development

The ability of dirhodium catalysis to rapidly construct complex molecular scaffolds with high stereocontrol makes it an invaluable tool in drug discovery.[19] C-H functionalization allows for late-stage modification of lead compounds, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[13] Furthermore, the stereospecific synthesis of cyclopropanes, a motif present in numerous bioactive molecules, is a common application.[18] The development of robust, scalable dirhodium-catalyzed processes is an active area of research, aiming to translate these powerful academic reactions into industrial manufacturing settings.[23][24]

Conclusion

Dirhodium tetraacetate and its derivatives represent a mature yet continually evolving class of homogeneous catalysts. Their ability to harness the reactivity of metal carbenes provides elegant and efficient solutions to major challenges in organic synthesis. By understanding the interplay between the catalyst's structure, the reaction mechanism, and the substrate, researchers can strategically design synthetic routes to access novel and complex molecules. For professionals in drug development, mastering this chemistry opens a direct path to chemical innovation, accelerating the discovery of the next generation of therapeutic agents.

References

-

On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights. MDPI. [Link]

-

Chiral dirhodium(II) carboxylates and carboxamidates as effective chemzymes in asymmetric synthesis of three-membered carbocycles. PubMed. [Link]

-

Chiral Dirhodium(II) Carboxylates: New Insights into the Effect of Ligand Stereo-Purity on Catalyst Structure and. SciSpace. [Link]

-

Perspective on Dirhodium Carboxamidates as Catalysts. PMC - NIH. [Link]

-

Dirhodium(II) Tetraacetate | Request PDF. ResearchGate. [Link]

-